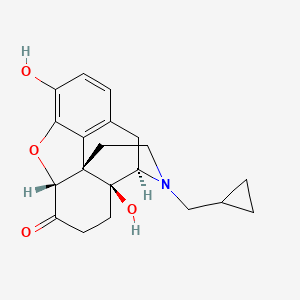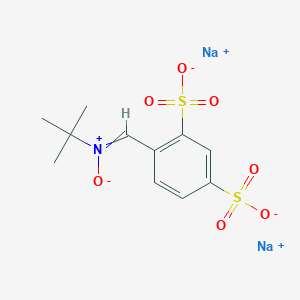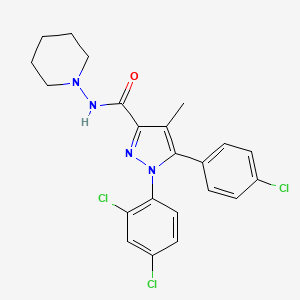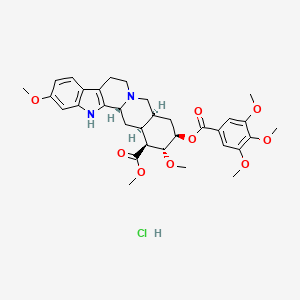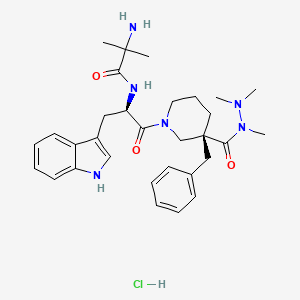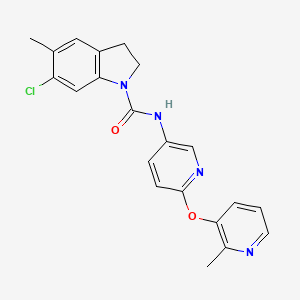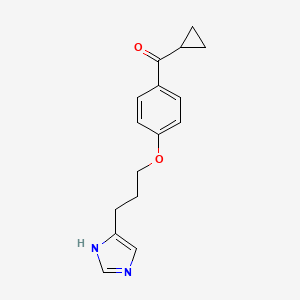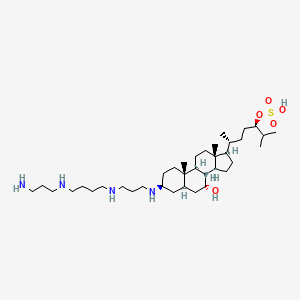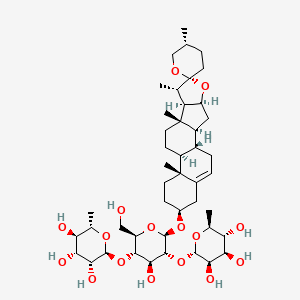
萘托吡酯盐酸盐
描述
Naftopidil hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia. It functions as a selective alpha-1 adrenergic receptor antagonist, which helps in relaxing the smooth muscles of the bladder and prostate, thereby improving urinary flow and reducing symptoms associated with benign prostatic hyperplasia .
科学研究应用
Naftopidil hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
Naftopidil hydrochloride is a selective alpha-1 adrenoceptor antagonist . It has a high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, and their blockade leads to relaxation of these muscles .
Mode of Action
Naftopidil hydrochloride competitively inhibits alpha-1 adrenoceptor-mediated contractions induced by noradrenaline . This results in the relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .
Biochemical Pathways
It is known that the drug’s primary action is the blockade of alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in the prostate and bladder neck
Pharmacokinetics
The pharmacokinetics of Naftopidil hydrochloride have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be significantly increased in these patients, with a mean half-life of 16.6 hours compared to 5.4 hours in healthy controls . The absolute bioavailability in patients with hepatic dysfunction was also significantly higher . These findings suggest that in patients with severe hepatic impairment or evidence for marked changes in hepatic blood flow, the dose of Naftopidil hydrochloride may require adjustment .
Result of Action
The primary result of Naftopidil hydrochloride’s action is the relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urine flow and reduced symptoms of benign prostatic hyperplasia . This effect is achieved through the drug’s antagonistic action on alpha-1 adrenoceptors .
Action Environment
The action of Naftopidil hydrochloride can be influenced by various environmental factors. For instance, the presence of hepatic dysfunction can significantly alter the pharmacokinetics of the drug, potentially requiring dose adjustments
生化分析
Biochemical Properties
Naftopidil hydrochloride interacts with α1-adrenergic receptors, which are proteins that play a crucial role in the regulation of smooth muscle tone . The interaction between Naftopidil hydrochloride and these receptors results in the inhibition of the influx of extracellular calcium through membrane slow channels . This inhibition leads to the relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby alleviating symptoms associated with benign prostatic hypertrophy .
Cellular Effects
Naftopidil hydrochloride has been shown to have significant effects on various types of cells. For instance, it has a growth inhibitory effect on androgen-sensitive and -insensitive human prostate cancer cell lines . It also improves voiding symptoms and may be useful for the management of men with storage symptoms represented by nocturia .
Molecular Mechanism
The molecular mechanism of action of Naftopidil hydrochloride involves its binding to α1-adrenergic receptors, leading to the inhibition of calcium influx . This results in the relaxation of smooth muscle tone in the prostate and bladder neck, thereby improving urinary symptoms associated with benign prostatic hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, Naftopidil hydrochloride has been shown to have an earlier onset of action, with significant changes in values of International Prostate Symptom Score (IPSS), Post-Void Residual (PVR), storage subscore (SIPSS), and quality of life (QoL) observed at 2 weeks .
Metabolic Pathways
Naftopidil hydrochloride is metabolized in the human body, primarily through the actions of cytochrome P450 isozymes, specifically CYP2C9 and CYP2C19 . The major metabolic pathways of Naftopidil hydrochloride involve demethylation and hydroxylation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of naftopidil hydrochloride involves several key steps:
Reaction of 1-naphthol with epichlorohydrin: This reaction, conducted in the presence of an alkali, produces an epoxide intermediate.
Alkylation of the piperazine derivative: The epoxide intermediate is then reacted with a piperazine derivative to yield naftopidil.
Industrial Production Methods: Industrial production of naftopidil hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions: Naftopidil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naftopidil molecule.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
相似化合物的比较
Tamsulosin hydrochloride: Another alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with a higher affinity for the alpha-1A subtype.
Comparison: Naftopidil hydrochloride is unique in its higher affinity for the alpha-1D adrenergic receptor subtype compared to tamsulosin hydrochloride and silodosin. This distinct characteristic may contribute to its different therapeutic effects and side effect profiles .
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





